Acrisorcin

Description

See also: Hexylresorcinol (has active moiety) ... View More ...

Properties

IUPAC Name |

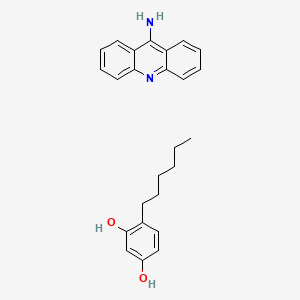

acridin-9-amine;4-hexylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.C12H18O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h1-8H,(H2,14,15);7-9,13-14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZODJQFXMFEJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C(C=C1)O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226234 | |

| Record name | Acrisorcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7527-91-5 | |

| Record name | Acrisorcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7527-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrisorcin [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007527915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACRISORCIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrisorcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrisorcin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRISORCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U918O4BEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acrisorcin: A Deep Dive into its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrisorcin, a topical anti-infective agent, is a combination of two active pharmaceutical ingredients: 9-aminoacridine and 4-hexylresorcinol. Historically used for the treatment of pityriasis versicolor, a superficial fungal infection caused by yeasts of the genus Malassezia, this compound's efficacy stems from the distinct and potentially synergistic mechanisms of its components. This technical guide provides a comprehensive exploration of the molecular and biochemical pathways through which this compound exerts its antifungal effects.

Core Components and Individual Mechanisms of Action

This compound's antifungal activity is a composite of the actions of its two constituents, each targeting different essential cellular processes in fungi.

9-Aminoacridine: A DNA Intercalator Targeting Nucleic Acid and Protein Synthesis

9-Aminoacridine is a planar heterocyclic molecule renowned for its ability to intercalate between the base pairs of DNA. This physical insertion into the DNA helix distorts its structure, thereby impeding the processes of DNA replication and transcription. By interfering with these fundamental cellular functions, 9-aminoacridine effectively halts fungal cell proliferation.

Furthermore, recent studies have indicated that 9-aminoacridine can also inhibit ribosome biogenesis. This disruption of protein synthesis machinery further contributes to its antifungal efficacy by preventing the production of essential enzymes and structural proteins necessary for fungal survival and growth.

4-Hexylresorcinol: A Multi-faceted Agent Targeting Fungal Cell Integrity and Metabolism

4-Hexylresorcinol is an amphiphilic molecule with a phenolic ring and a hexyl chain, a structure that facilitates its interaction with and disruption of cellular membranes. This disruption leads to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death.

A key and well-characterized mechanism of 4-hexylresorcinol is its potent inhibition of tyrosinase, a copper-containing enzyme crucial for melanin biosynthesis in many organisms. While the direct relevance of tyrosinase inhibition to the treatment of Malassezia infections is not fully elucidated, this enzyme is involved in various oxidative processes, and its inhibition may contribute to the overall antifungal effect. Additionally, 4-hexylresorcinol has demonstrated broader antiseptic properties.

Putative Synergistic Mechanism of this compound

While specific studies detailing the synergistic interaction between 9-aminoacridine and 4-hexylresorcinol in the context of this compound are limited, a logical hypothesis for their combined efficacy can be formulated. The disruption of the fungal cell membrane by 4-hexylresorcinol could facilitate the entry of 9-aminoacridine into the cell. This would lead to higher intracellular concentrations of 9-aminoacridine, enhancing its ability to intercalate with DNA and inhibit protein synthesis. This two-pronged attack—compromising the cell's outer defenses while simultaneously shutting down its internal replication and metabolic machinery—would likely result in a more potent antifungal effect than either agent alone.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory action of 4-hexylresorcinol on tyrosinase.

| Compound | Target Enzyme | Parameter | Value | Reference |

| 4-Hexylresorcinol | Mushroom Tyrosinase | IC50 (monophenolase) | 1.24 µM | [Not Available] |

| 4-Hexylresorcinol | Mushroom Tyrosinase | IC50 (diphenolase) | 0.85 µM | [Not Available] |

| 4-Hexylresorcinol | Tyrosinase | Catalytic constant (kcat) | 0.85 ± 0.04 s⁻¹ | [1] |

| 4-Hexylresorcinol | Tyrosinase | Michaelis constant (Km) | 60.31 ± 6.73 µM | [1] |

Experimental Protocols

Tyrosinase Inhibition Assay (General Protocol)

This protocol outlines a typical colorimetric assay to determine the inhibitory effect of a compound on tyrosinase activity.

-

Preparation of Reagents:

-

Tyrosinase enzyme solution (e.g., from mushroom).

-

Substrate solution (e.g., L-DOPA or L-tyrosine).

-

Phosphate buffer (pH 6.8).

-

Test compound (e.g., 4-hexylresorcinol) dissolved in a suitable solvent.

-

Positive control (e.g., Kojic acid).

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations, the positive control, and a solvent control to respective wells.

-

Add the tyrosinase enzyme solution to all wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

DNA Intercalation Assay (General Protocol)

This protocol describes a common method to assess the ability of a compound to intercalate into DNA using a topoisomerase I unwinding assay.

-

Preparation of Reagents:

-

Supercoiled plasmid DNA.

-

Topoisomerase I.

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Test compound (e.g., 9-aminoacridine) dissolved in a suitable solvent.

-

Known DNA intercalator as a positive control (e.g., ethidium bromide).

-

Stop solution (containing SDS and proteinase K).

-

Loading dye.

-

-

Assay Procedure:

-

Incubate the supercoiled plasmid DNA with varying concentrations of the test compound and the positive control.

-

Add topoisomerase I to the reaction mixtures and incubate to allow for DNA relaxation.

-

Stop the reaction by adding the stop solution.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

-

Data Analysis:

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

Intercalating agents will inhibit the relaxation of supercoiled DNA by topoisomerase I, resulting in the persistence of the supercoiled DNA band at higher concentrations of the compound.

-

Visualizations

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for a tyrosinase inhibition assay.

Caption: Experimental workflow for a DNA intercalation assay.

References

An In-depth Technical Guide to the Chemical Structure of Acrisorcin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Acrisorcin, a topical antifungal agent. Given the limited availability of detailed structural data for the this compound complex itself, this guide focuses on the well-characterized structures of its constituent active ingredients: 9-aminoacridine and 4-hexylresorcinol. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the chemical properties of this compound.

Introduction

This compound is a topical anti-infective agent, primarily used as a fungicide for the treatment of tinea versicolor.[1][2] It is a 1:1 molecular complex of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][3] The antifungal properties of this compound are attributed to the combined effects of its components. 9-aminoacridine is a fluorescent dye with antiseptic and mutagenic properties that intercalates with DNA, while 4-hexylresorcinol is an antiseptic and local anesthetic.[4][5][6]

Chemical and Physical Properties

This compound is described as a yellow crystalline solid.[7] The following tables summarize the key chemical and physical properties of this compound and its individual components.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 7527-91-5 |

| Molecular Formula | C₂₅H₂₈N₂O₂ |

| Molecular Weight | 388.51 g/mol [3] |

| IUPAC Name | 4-hexylbenzene-1,3-diol;acridin-9-amine |

| Synonyms | Akrinol, Acrisorcina[3] |

Table 2: Physicochemical Properties of this compound and its Components

| Property | This compound | 9-Aminoacridine | 4-Hexylresorcinol |

| Appearance | Yellow crystals[7] | Yellow needles[8] | Pale-yellow viscous liquid or peach-colored powder[9] |

| Melting Point (°C) | 189-190[10] | 238-240 | 65-67 |

| Boiling Point (°C) | Not available | 320.68 (estimate)[11] | 333-335 |

| Solubility | Not available | Freely soluble in alcohol[8] | Freely soluble in alcohol, very slightly soluble in cold water |

Structural Elucidation: Experimental Protocols

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

General Protocol:

-

Crystallization: A supersaturated solution of this compound would be prepared in a suitable solvent or mixture of solvents. Crystals would be grown through slow evaporation, vapor diffusion, or cooling techniques to obtain single crystals of sufficient size and quality.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, often using computational direct methods, to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and recorded as a free induction decay (FID).

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows peaks whose chemical shifts, multiplicities, and integration values provide information about the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

General Protocol:

-

Ionization: The this compound sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound.

Quantitative Structural Data of Components

As the crystal structure of the this compound complex has not been reported, this section provides the available crystallographic and spectroscopic data for its individual components.

Table 3: Crystallographic Data for 9-Aminoacridine

| Parameter | 9-Aminoacridinium Chloride N,N-dimethylformamide monosolvate[3] | 9-Aminoacridine Hemihydrate[12] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Fddd |

| a (Å) | 10.133(2) | 34.52 |

| b (Å) | 16.903(3) | 34.56 |

| c (Å) | 22.049(4) | 14.17 |

| α (°) | 90 | 90 |

| β (°) | 98.41(3) | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 3734.1(12) | 16996 |

| Z | 8 | 64 |

Table 4: Key Spectroscopic Data for 9-Aminoacridine and 4-Hexylresorcinol

| Spectrum Type | 9-Aminoacridine Data | 4-Hexylresorcinol Data |

| ¹H NMR (DMSO-d₆) | δ 8.2-7.4 (m, 8H, Ar-H), δ 6.5 (s, 2H, -NH₂) | δ 9.1 (s, 2H, -OH), δ 6.2-6.0 (m, 3H, Ar-H), δ 2.4 (t, 2H, -CH₂-Ar), δ 1.5-1.2 (m, 8H, -(CH₂)₄-), δ 0.8 (t, 3H, -CH₃) |

| Mass Spectrum (EI) | m/z 194 (M⁺), 167, 139 | m/z 194 (M⁺), 137, 124, 123 |

| IR (KBr, cm⁻¹) | 3450, 3300, 1650, 1590, 1560 | 3400, 2920, 1610, 1510, 1460 |

Signaling Pathways and Mechanism of Action

The antifungal activity of this compound is a result of the combined actions of its two components. While a specific signaling pathway for the complex has not been elucidated, the known mechanisms of 9-aminoacridine and 4-hexylresorcinol provide insight into its potential biological effects.

9-Aminoacridine

9-aminoacridine is known to exert its biological effects through multiple mechanisms, including DNA intercalation and inhibition of key signaling pathways. In the context of its use in other therapeutic areas, it has been shown to impact the PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways.[13][14] Its antifungal activity is thought to stem from its ability to interfere with fungal DNA replication and transcription.[15]

Figure 1. Postulated signaling pathways affected by 9-aminoacridine.

4-Hexylresorcinol

4-Hexylresorcinol is a phenolic compound with antiseptic properties. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of cellular enzymes.[6] It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammatory responses, and to induce endoplasmic reticulum (ER) stress.[16] In fungi, it may act by inhibiting enzymes essential for cell wall integrity and metabolism.

Figure 2. Proposed mechanisms of action for 4-hexylresorcinol.

3D Conformation

A definitive 3D structure of the this compound complex from experimental data is not available in public databases such as the Protein Data Bank (PDB). However, the 3D structures of the individual components can be visualized based on their known chemical structures. These models are useful for understanding the spatial arrangement of atoms and potential intermolecular interactions.

Conclusion

This compound is a combination antifungal agent whose activity is derived from its two components, 9-aminoacridine and 4-hexylresorcinol. While a detailed structural analysis of the 1:1 complex is not currently available in the literature, a thorough understanding of the individual components provides a strong foundation for its rational use and for future research. This guide has summarized the available chemical, physical, and structural data for 9-aminoacridine and 4-hexylresorcinol, outlined the standard experimental protocols for their characterization, and presented their known signaling pathways and mechanisms of action. Further research, particularly the determination of the crystal structure of the this compound complex, would be invaluable for a more complete understanding of its structure-activity relationship.

References

- 1. 9-Acridinamine [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 9-Aminoacridine - Wikipedia [en.wikipedia.org]

- 5. 4-Hexylresorcinol - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Hexylresorcinol? [synapse.patsnap.com]

- 7. 4-Hexylresorcinol(136-77-6) 1H NMR [m.chemicalbook.com]

- 8. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hexylresorcinol | C12H18O2 | CID 3610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. 9-AMINOACRIDINE | 90-45-9 [chemicalbook.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 14. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Hexylresorcinol: pharmacologic chaperone and its application for wound healing - PMC [pmc.ncbi.nlm.nih.gov]

The Original Discovery of Acrisorcin: A Technical Overview

Published: November 8, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acrisorcin, a topical anti-infective agent, was first developed in 1961 at Indiana State University.[1] Marketed under the trade name Akrinol, it was primarily used as a fungicide for the treatment of pityriasis versicolor, a superficial fungal infection of the skin.[1] The drug is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1] While this compound has since been discontinued, an examination of its components and the historical context of its development offers insights into early antifungal drug discovery. This technical guide provides a review of the available information on the original discovery, synthesis, and proposed mechanism of action of this compound, compiled from historical references and contemporary understanding of its constituent compounds.

Introduction

The development of this compound in the early 1960s represents a period of significant progress in the discovery of synthetic antimicrobial agents. Tinea versicolor, the primary indication for this compound, is a common cutaneous fungal infection caused by yeasts of the genus Malassezia. The selection of 9-aminoacridine and 4-hexylresorcinol as the active components of this compound was likely based on their known antiseptic and antimicrobial properties. This document aims to provide a detailed technical overview of the foundational science behind this compound, focusing on the data and methodologies from the era of its discovery.

Physicochemical Properties

This compound is a salt formed by the combination of 9-aminoacridine and 4-hexylresorcinol.

| Property | Data | Reference |

| CAS Number | 7527-91-5 | [1] |

| Molecular Formula | C₂₅H₂₈N₂O₂ | [2] |

| Molecular Weight | 388.5 g/mol | [2] |

| Components | 9-Aminoacridine, 4-Hexylresorcinol | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the preparation of a salt from its two active components. While the original patent is not available, a probable synthesis route would involve dissolving equimolar amounts of 9-aminoacridine and 4-hexylresorcinol in a suitable solvent, followed by precipitation or crystallization of the resulting salt.

In Vitro Antifungal Susceptibility Testing

To determine the antifungal activity of this compound against Malassezia furfur (formerly Pityrosporum orbiculare), the causative agent of tinea versicolor, a broth or agar dilution method would have been used to determine the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

The precise signaling pathways targeted by the combination drug this compound were not elucidated at the time of its discovery. However, the mechanisms of its individual components provide a basis for its antifungal effect.

-

9-Aminoacridine: This compound is known to intercalate into DNA, a mechanism that can inhibit DNA replication and transcription in fungal cells. This disruption of essential cellular processes would lead to fungistatic or fungicidal effects.

-

4-Hexylresorcinol: As a phenolic derivative, 4-hexylresorcinol is a membrane-active agent. It can disrupt the fungal cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. It is also known to inhibit fungal enzymes.

The combination of these two mechanisms likely resulted in a synergistic or additive antifungal effect.

Clinical Data

A key publication from 1966 in the Journal of the American Medical Association (JAMA) described this compound as a "new agent for the control of tinea versicolor."[1] Unfortunately, the specific quantitative data from the clinical trials reported in this article are not widely available. Reports from that era would have likely included cure rates based on clinical observation and microscopic examination of skin scrapings for the presence of the fungus.

Conclusion

This compound stands as an example of early rational drug design, combining two agents with known antimicrobial properties to create a targeted topical treatment. While the detailed experimental data from its original development are not readily accessible, an understanding of its chemical nature and the established mechanisms of its components provides a clear picture of its intended function. For researchers today, the story of this compound underscores the enduring principles of combining active agents to achieve enhanced therapeutic effects. Further archival research to uncover the original clinical trial data and patents would be necessary to construct a complete, quantitative history of this discontinued antifungal agent.

References

An In-depth Technical Guide to the Therapeutic Potential of a 9-Aminoacridine and 4-Hexylresorcinol Combination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the promising, albeit largely uncharted, therapeutic potential of combining 9-aminoacridine and 4-hexylresorcinol. While direct studies on this specific combination are not available in the current body of scientific literature, a comprehensive analysis of their individual mechanisms of action reveals significant overlap in key signaling pathways, particularly in oncology and infectious diseases. This document provides a detailed overview of each compound, hypothesizes a synergistic mechanism of action for their combined use, and presents detailed experimental protocols to investigate this potential synergy. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel combination therapy.

Introduction to the Individual Compounds

9-Aminoacridine

9-Aminoacridine is a highly fluorescent heterocyclic compound that has been utilized as a topical antiseptic and is a parent compound for a range of derivatives with diverse biological activities.[1] Its planar structure allows it to intercalate into DNA, a primary mechanism for its cytotoxic effects.[2][3]

Key Biological Activities:

-

Anticancer: 9-Aminoacridine and its derivatives have demonstrated significant anticancer activity.[4][5][6] Their mechanism of action involves the inhibition of topoisomerase, enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[4][7] Furthermore, 9-aminoacridine has been shown to modulate several critical cancer-related signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[4][8] It can also inhibit ribosome biogenesis, a key process for rapidly proliferating cancer cells.[9]

-

Antimicrobial: The compound exhibits broad-spectrum antimicrobial properties.[10] Recent studies have highlighted its potential as an adjuvant to enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria, such as Klebsiella pneumoniae, by interacting with bacterial DNA and disrupting the proton motive force.[10][11]

4-Hexylresorcinol

4-Hexylresorcinol is an amphiphilic phenolic lipid with a history of use as an antiseptic and anthelmintic agent.[12][13] It is known for its low toxicity and diverse biological activities.

Key Biological Activities:

-

Antimicrobial: 4-Hexylresorcinol is effective against a range of microorganisms, particularly Gram-positive bacteria.[14][15] It functions as an antibiotic adjuvant, potentiating the effects of various classes of antibiotics and preventing the formation of antibiotic-tolerant persister cells.[15]

-

Anticancer: It has demonstrated antitumor effects by inducing apoptosis in cancer cells.[14][16] Mechanistically, it can act as a histone deacetylase (HDAC) inhibitor and induces endoplasmic reticulum (ER) stress.[16] It has also been shown to inhibit the NF-κB signaling pathway.[12][17]

-

Wound Healing: 4-Hexylresorcinol promotes wound healing by upregulating the TGF-β/SMAD/VEGF signaling pathway, which is involved in angiogenesis and tissue regeneration.[14]

Hypothesized Synergistic Mechanism of Action

The convergence of 9-aminoacridine and 4-hexylresorcinol on critical cellular pathways, particularly NF-κB and p53, suggests a strong potential for synergistic effects, especially in an anticancer context.

-

Dual Inhibition of NF-κB: Both compounds have been independently shown to inhibit the NF-κB pathway.[4][8][12] Simultaneous targeting of this pro-survival pathway from different angles—9-aminoacridine potentially through its impact on upstream signaling and 4-hexylresorcinol through its broader anti-inflammatory and potential HDAC inhibitory effects—could lead to a more profound and sustained inhibition of cancer cell proliferation and survival.

-

Modulation of the p53 Pathway: 9-Aminoacridine can activate the p53 signaling pathway, a critical tumor suppressor pathway.[4][8] 4-Hexylresorcinol has been shown to increase p53-mediated transcriptional activity in oral cancer cells with p53 mutations.[16] The combination could therefore lead to a robust activation of p53-mediated apoptosis, even in cancers with compromised p53 function.

-

Multi-pronged Attack on Cancer Hallmarks: A combination therapy could simultaneously target multiple hallmarks of cancer. 9-aminoacridine's direct action on DNA through intercalation and topoisomerase inhibition, coupled with 4-hexylresorcinol's induction of ER stress and HDAC inhibition, would create a multi-faceted assault on cancer cell viability.

In an antimicrobial context, the DNA-damaging effects of 9-aminoacridine could be complemented by 4-hexylresorcinol's ability to disrupt bacterial cell membranes and metabolism, potentially leading to a potent synergistic bactericidal effect and a lower likelihood of resistance development.

Quantitative Data

The following tables summarize key quantitative data for 9-aminoacridine derivatives and 4-hexylresorcinol from the cited literature.

Table 1: Anticancer Activity of 9-Aminoacridine Derivatives

| Compound/Derivative | Cell Line | IC50 (μM) | Citation |

| QDD | Treg (in vitro) | 2 | [18] |

| MP4 | Treg (in vitro) | 0.37 | [18] |

| Compound 9 | HeLa (Cervical Cancer) | 13.75 µg/ml | [3] |

| Compound 9 | A-549 (Lung Cancer) | 18.75 µg/ml | [3] |

| Compound 8 | A549 (Lung Cancer) | ~6 | [7][19] |

| Compound 9 | A549 (Lung Cancer) | ~6 | [7][19] |

Table 2: Antimicrobial Activity of 4-Hexylresorcinol

| Organism | MIC (mg/L) | Citation |

| Gram-positive bacteria (various) | 20-50 | [14][15] |

| M. smegmatis | 70 | [15] |

Experimental Protocols

The following are detailed, hypothetical experimental protocols designed to investigate the synergistic effects of a 9-aminoacridine and 4-hexylresorcinol combination.

In Vitro Anticancer Synergy

Objective: To determine if the combination of 9-aminoacridine and 4-hexylresorcinol exhibits synergistic cytotoxicity against a panel of cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of 9-aminoacridine and 4-hexylresorcinol in DMSO.

-

Treat cells with a range of concentrations of each compound individually and in combination, using a fixed-ratio or checkerboard dilution method. Include vehicle control (DMSO) wells.

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 values for each compound alone and in combination.

-

Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the combination on the NF-κB and p53 signaling pathways.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cancer cells with IC50 concentrations of 9-aminoacridine, 4-hexylresorcinol, and their combination for various time points (e.g., 6, 12, 24 hours).

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-p65, p65, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Antimicrobial Synergy Testing

Objective: To assess the synergistic antimicrobial activity of the combination against a target bacterium.

Methodology:

-

Bacterial Strains and Growth Conditions: Use a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and grow it in appropriate broth (e.g., Mueller-Hinton Broth).

-

Checkerboard Assay:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of 9-aminoacridine along the x-axis and 4-hexylresorcinol along the y-axis in broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include wells with each compound alone and a growth control well without any compounds.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination by visual inspection of turbidity.

-

-

Data Analysis:

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Interpret the FICI values: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates no interaction, and > 4 indicates antagonism.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Individual and hypothesized synergistic signaling pathways of 9-Aminoacridine and 4-Hexylresorcinol.

Experimental Workflows

Caption: Experimental workflows for assessing anticancer and antimicrobial synergy.

Conclusion

The combination of 9-aminoacridine and 4-hexylresorcinol presents a compelling, yet unexplored, avenue for therapeutic development. Their individual mechanisms of action, which converge on key oncogenic and microbial survival pathways, provide a strong rationale for investigating their potential synergistic effects. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to rigorously evaluate this promising combination. Further in-depth preclinical studies are warranted to validate the hypothesized synergy and to pave the way for potential clinical applications in oncology and infectious disease.

References

- 1. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hexylresorcinol: pharmacologic chaperone and its application for wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Hexylresorcinol - Wikipedia [en.wikipedia.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Administration of 4-hexylresorcinol increases p53-mediated transcriptional activity in oral cancer cells with the p53 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Application of Acrisorcin in Dermatology: A Technical Review

Introduction

Acrisorcin, a topical anti-infective agent, holds a unique place in the history of dermatological therapeutics. Marketed under the trade name Akrinol, this compound was a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1] Developed in 1961 at Indiana State University, this compound was primarily utilized for the treatment of pityriasis versicolor, a common superficial fungal infection of the skin caused by yeasts of the genus Malassezia.[1] Although it has since been discontinued, a review of its historical use provides valuable insights into the evolution of antifungal treatments and the enduring challenge of managing superficial mycoses. This technical guide synthesizes the available historical data on this compound, including its clinical application, and provides a detailed overview of the experimental protocols relevant to its evaluation and the putative signaling pathways of its constituent components.

Clinical Application and Efficacy

This compound was formulated as a cream and was indicated for the treatment of pityriasis versicolor.[1] Historical literature from the mid-1960s documents its use in clinical practice. A preliminary note published in 1965 discussed the use of Akrinol in the treatment of superficial mycoses, with a particular focus on pityriasis versicolor. A subsequent publication in the Journal of the American Medical Association (JAMA) in 1966 further introduced this compound as a new agent for the control of this condition.[1]

| Drug | Trade Name | Indication | Year of Development | Status | Key Historical References |

| This compound | Akrinol | Pityriasis Versicolor | 1961[1] | Discontinued[1] | JAMA, 1966[1]; Minerva Dermatologica, 1965 |

Experimental Protocols

While specific experimental protocols for the evaluation of this compound are not detailed in the available historical literature, a representative methodology for assessing the in vitro antifungal activity of a compound against Malassezia furfur can be constructed based on established standards for antifungal susceptibility testing of yeasts. The fastidious and lipophilic nature of Malassezia species necessitates modifications to standard protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Antifungal Susceptibility Testing of Malassezia furfur

This protocol is a synthesized representation of methodologies described for testing the susceptibility of Malassezia species to antifungal agents.

1. Fungal Isolate and Culture Conditions:

-

Isolate: A clinical or reference strain of Malassezia furfur.

-

Culture Medium: Modified Dixon's agar or Leeming-Notman agar, which provides the necessary lipids for Malassezia growth.

-

Incubation: 32°C for 48-72 hours.

2. Inoculum Preparation:

-

Harvest yeast cells from a fresh culture.

-

Suspend the cells in sterile saline with 0.05% Tween 80 to ensure even dispersion.

-

Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

-

Further dilute the suspension in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the microdilution plate.

3. Broth Microdilution Assay:

-

Test Medium: A lipid-supplemented broth medium, such as Christensen's urea broth with Tween supplementation or RPMI 1640 medium supplemented with a lipid source.

-

Antifungal Agent: Prepare serial twofold dilutions of the test compound (e.g., this compound) in the test medium in a 96-well microtiter plate.

-

Controls: Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Inoculation: Add the prepared fungal inoculum to each well.

-

Incubation: Incubate the microtiter plate at 32°C for 48-72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.

-

Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength.

The following diagram illustrates the general workflow for this experimental protocol.

Putative Mechanism of Action and Signaling Pathways

The precise antifungal mechanism of the combination of 9-aminoacridine and 4-hexylresorcinol in this compound has not been extensively studied. However, the known biological activities of its individual components suggest potential mechanisms of action and effects on cellular signaling pathways. It is important to note that much of the research on these compounds has been conducted in the context of cancer and other diseases, and their specific antifungal actions may differ.

9-Aminoacridine: This compound is known to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription. In the context of cancer research, 9-aminoacridine has been shown to influence several key signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the p53 pathway. These pathways are crucial for cell survival, proliferation, and apoptosis. Its antifungal effect could be related to similar disruptive processes in fungal cells.

4-Hexylresorcinol: This phenolic compound has antiseptic properties. Research has indicated that 4-hexylresorcinol can inhibit the NF-κB signaling pathway, which is involved in inflammatory responses. Additionally, it has been shown to increase the expression of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine involved in cell growth, proliferation, and differentiation. Its antifungal activity may stem from its ability to disrupt fungal cell membranes or interfere with key enzymatic processes.

Conclusion

This compound represents an early example of a combination therapy developed for a common dermatological fungal infection. While the discontinuation of the drug has made accessing detailed clinical and experimental data challenging, a review of the historical context of its use and the known properties of its components provides a valuable technical overview. The synthesized experimental protocol for in vitro testing offers a framework for how such a compound would be evaluated today. Furthermore, the exploration of the putative signaling pathways of 9-aminoacridine and 4-hexylresorcinol, while speculative in an antifungal context, highlights potential areas for future research into the mechanisms of antifungal agents. This guide serves as a comprehensive resource for researchers and professionals interested in the historical development of dermatological treatments and the ongoing search for effective antifungal therapies.

References

Acrisorcin for Pityriasis Versicolor: A Technical Guide for Researchers

DISCLAIMER: Acrisorcin (trade name Akrinol) is a discontinued topical antifungal medication. This document compiles historical information and data on its active components for research and informational purposes only. It is not a guide for clinical use.

Introduction

Pityriasis versicolor, a superficial fungal infection of the skin caused by lipophilic yeasts of the genus Malassezia (formerly Pityrosporum), is characterized by hypo- or hyperpigmented macules. Historically, one therapeutic option was this compound, a topical cream combining 9-aminoacridine and 4-hexylresorcinol. This technical guide provides an in-depth overview of the available research on this compound and its components for researchers, scientists, and drug development professionals. Due to the discontinuation of the drug, clinical data is sparse, and much of the following information is based on the known properties of its individual active ingredients.

Quantitative Data

Table 1: In Vitro Antifungal Activity of 4-Hexylresorcinol Against Various Dermatophytes

| Fungal Species | Concentration (µg/mL) | Growth Inhibition (%) |

| Microsporum gypseum | 20 | 71.5 |

| 50 | 88.32 | |

| 100 | 93.46 | |

| 200 | 94.57 | |

| Microsporum canis | 20 | 82.5 |

| 50 | 85 | |

| 100 | 92.68 | |

| 200 | 97.5 | |

| Trichophyton violaceum | 50 | 59.21 |

| 100 | 63.16 | |

| 200 | 66.09 | |

| Trichophyton tonsurans | 100 | 100 |

| Arthroderma cajetani | 200 | Not specified |

| Trichophyton mentagrophytes | 200 | Not specified |

| Epidermophyton floccosum | 200 | Low inhibition |

| Nannizzia gypsea | Not specified | Not specified |

| Trichophyton rubrum | Not specified | Not specified |

Data adapted from a study on resorcinol derivatives. Note that Malassezia species were not specifically tested in this published dataset.[1]

Experimental Protocols

Specific experimental protocols for this compound are not available in contemporary scientific literature. Therefore, this section outlines standardized and generalized protocols for key experiments relevant to the study of antifungal agents against Malassezia species.

Antifungal Susceptibility Testing: Broth Microdilution Method for Malassezia spp.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines with modifications necessary for the fastidious, lipid-dependent nature of Malassezia.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Malassezia species.

Materials:

-

Malassezia isolates (e.g., M. furfur, M. globosa)

-

Test compound (e.g., 4-hexylresorcinol, 9-aminoacridine)

-

Modified Dixon's or Leeming-Notman agar/broth (lipid-supplemented)

-

RPMI 1640 medium

-

96-well microtiter plates

-

Spectrophotometer or colorimetric indicator (e.g., AlamarBlue, resazurin)

-

Incubator (30-32°C)

Procedure:

-

Inoculum Preparation: Culture the Malassezia strain on modified Dixon's agar. Harvest the yeast cells and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL in the test wells.

-

Drug Dilution: Prepare a serial two-fold dilution of the test compound in the lipid-supplemented broth in a 96-well plate.

-

Inoculation: Add the prepared Malassezia inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (inoculum without drug) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at 30-32°C for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the positive control. Growth inhibition can be assessed visually, spectrophotometrically, or using a colorimetric indicator.

Clinical Trial Protocol for Topical Treatment of Pityriasis Versicolor

This is a generalized framework for a randomized controlled trial (RCT).

Objective: To evaluate the efficacy and safety of a topical antifungal agent for the treatment of pityriasis versicolor.

Study Design: Randomized, double-blind, placebo-controlled trial.

Participant Population: Patients with a clinical diagnosis of pityriasis versicolor confirmed by potassium hydroxide (KOH) microscopy.

Intervention:

-

Treatment Group: Topical application of the investigational drug (e.g., this compound cream) twice daily for a specified duration (e.g., 2-4 weeks).

-

Control Group: Topical application of a placebo cream with the same frequency and duration.

Outcome Measures:

-

Primary Outcome: Mycological cure rate, defined as a negative KOH microscopy at the end of treatment.

-

Secondary Outcomes:

-

Clinical cure rate, defined as the absence of scaling and erythema (pigmentary changes may persist).

-

Incidence of adverse events.

-

Relapse rate at follow-up assessments (e.g., 3 and 6 months post-treatment).

-

Assessments:

-

Baseline: Clinical evaluation, KOH microscopy, and photographic documentation.

-

During Treatment: Monitoring for adverse events.

-

End of Treatment: Repeat of baseline assessments.

-

Follow-up: Clinical and mycological assessments at specified intervals.

Visualizations

Proposed Mechanism of Action of this compound

The fungistatic or fungicidal activity of this compound is likely due to the combined and potentially synergistic actions of its two active components, 9-aminoacridine and 4-hexylresorcinol.

Caption: Proposed dual mechanism of action of this compound on Malassezia species.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for determining the MIC of a compound against Malassezia.

Caption: Workflow for Malassezia antifungal susceptibility testing.

Logical Relationship in Pityriasis Versicolor Management

This diagram outlines the clinical pathway from diagnosis to treatment of pityriasis versicolor.

References

An In-depth Technical Guide to Acrisorcin (C₂₅H₂₈N₂O₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrisorcin, with the molecular formula C₂₅H₂₈N₂O₂, is a topical anti-infective agent, historically used as a fungicide for the treatment of pityriasis versicolor. It is a 1:1 molecular complex of 9-aminoacridine and 4-hexylresorcinol.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, and proposed experimental protocols for its analysis and evaluation. The information is intended for researchers, scientists, and professionals in drug development who may have an interest in this compound or its components for further investigation.

Chemical and Physical Properties

This compound is a combination of the active ingredients 9-aminoacridine and 4-hexylresorcinol.[3][4] The overall molecular formula is C₂₅H₂₈N₂O₂.[2] It is also known by the synonyms Akrinol and Acrisorcina.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₈N₂O₂ | [2] |

| Molecular Weight | 388.51 g/mol | [2] |

| CAS Number | 7527-91-5 | [2] |

| Appearance | Yellow, crystalline solid | [5] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Dry, dark, at 0-4°C for short term, -20°C for long term | [2] |

Component Breakdown:

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| 9-Aminoacridine | C₁₃H₁₀N₂ | 194.23 |

| 4-Hexylresorcinol | C₁₂H₁₈O₂ | 194.27 |

Synthesis of this compound

A detailed manufacturing process for this compound has been previously described and can be adapted into the following experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hexylresorcinol

-

Potassium hydroxide

-

Deionized water

-

9-Aminoacridine

-

Concentrated hydrochloric acid

Procedure:

-

Preparation of Potassium 4-Hexylresorcinolate Solution:

-

Dissolve 56.1 g of potassium hydroxide in 1.5 L of deionized water with stirring.

-

To this solution, add 194.0 g of 4-hexylresorcinol.

-

Heat the mixture to approximately 40°C with continuous stirring until a complete solution is achieved. The pH of this solution should be around 12.

-

-

Preparation of 9-Aminoacridine Hydrochloride Solution:

-

In a separate vessel, heat 2 L of deionized water to approximately 80°C with stirring.

-

Carefully add 83 ml of concentrated hydrochloric acid to the heated water.

-

Slowly add 194.0 g of 9-aminoacridine to the acidic solution.

-

Continue heating and stirring until a clear solution is obtained.

-

Adjust the pH to approximately 6 by adding small increments of concentrated hydrochloric acid.

-

-

Formation of this compound:

-

Slowly add the potassium 4-hexylresorcinolate solution to the 9-aminoacridine hydrochloride solution under rapid agitation.

-

A copious yellow precipitate will form, which will become a creamy slurry upon continued addition and stirring.

-

At the end of the addition, the pH of the slurry should be between 7 and 8.

-

-

Isolation and Purification:

-

Continue stirring the slurry while heating for an additional 15 minutes.

-

Rapidly filter the hot slurry using a Buchner funnel.

-

Wash the collected product thoroughly with approximately 1 L of cold deionized water until the filtrate is a very pale yellow.

-

Press the product to remove excess water and then dry it in an oven at 50°C for 2-3 hours.

-

The resulting product is 9-aminoacridine 4-hexylresorcinolate (this compound).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

The antifungal activity of this compound is attributed to the combined actions of its two components, 9-aminoacridine and 4-hexylresorcinol.

-

9-Aminoacridine: This component is a fluorescent dye that acts as a slow-acting germicide against bacteria and fungi.[6] Its mechanism involves intercalation into DNA, which can inhibit DNA transcription and replication. It has also been shown to be an inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[7] Furthermore, studies have indicated that 9-aminoacridine can inhibit ribosome biogenesis by affecting both the transcription and processing of ribosomal RNA.[3] It may also impact signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p53, which are often deregulated in various diseases.[7]

-

4-Hexylresorcinol: This alkylresorcinol derivative possesses antiseptic, anesthetic, and anthelmintic properties.[1][8] Its mechanism of action is multifaceted. It acts as an antioxidant, protecting cells from oxidative damage induced by factors like UV radiation.[8] It also functions as an anti-glycation agent, inhibiting the non-enzymatic glycosylation of proteins that contributes to skin aging.[8] In the context of antifungal activity, its antiseptic properties are key. Additionally, it is an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, which may have implications for its effects on skin pigmentation disorders.[1][8] Its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.[8]

Signaling Pathways of this compound Components

Caption: Mechanisms of the individual components of this compound.

Proposed Experimental Protocols

The following protocols are proposed for the characterization and evaluation of this compound. These are based on established methodologies for similar compounds and would require specific validation for this compound.

Analytical Characterization

4.1.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of this compound and for quantifying it in any formulations.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.8) and an organic solvent (e.g., acetonitrile or methanol). The gradient would need to be optimized to achieve separation of this compound from its individual components and any potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectra of 9-aminoacridine and 4-hexylresorcinol (a wavelength around 280 nm may be a suitable starting point).

-

Injection Volume: 10-20 µL.

-

Temperature: 25-30°C.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be used to confirm the chemical structure of synthesized this compound.

Proposed NMR Analysis:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), given the known solubility of this compound in DMSO.[2]

-

Spectra: ¹H NMR and ¹³C NMR spectra should be acquired.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be compared to the expected values for a 1:1 complex of 9-aminoacridine and 4-hexylresorcinol.

4.1.3. Mass Spectrometry (MS)

MS would be used to confirm the molecular weight of this compound.

Proposed MS Analysis:

-

Ionization Technique: Electrospray ionization (ESI) would be a suitable technique.

-

Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (388.51 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₂₅H₂₈N₂O₂.

Analytical Workflow

Caption: Proposed analytical workflow for this compound.

Antifungal Susceptibility Testing

Given that this compound was used to treat pityriasis versicolor, its antifungal activity should be evaluated against Malassezia species, the causative agents of this condition. A broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is proposed.

Proposed MIC Assay Protocol:

-

Organism: Malassezia furfur or other relevant Malassezia species.

-

Medium: A lipid-supplemented broth medium is required for the growth of Malassezia. A suitable medium could be RPMI 1640 supplemented with glucose, peptone, ox bile, malt extract, glycerol, and Tween.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in the specialized broth medium in a 96-well microtiter plate.

-

Prepare an inoculum of the Malassezia species and adjust it to a standardized concentration.

-

Add the inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no organism) controls.

-

Incubate the plate at 32°C for 72 hours.

-

The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the yeast.

-

Conclusion

This compound is a historically significant antifungal agent with a unique composition as a molecular complex of 9-aminoacridine and 4-hexylresorcinol. Its dual mechanism of action, targeting multiple cellular processes in fungi, makes it an interesting subject for further study. While it is no longer in clinical use, the information and proposed protocols in this guide provide a framework for researchers who may wish to reinvestigate its properties or use it as a lead compound in the development of new antifungal therapies. Further research would be necessary to obtain modern, comprehensive data on its efficacy, safety, and stability.

References

- 1. In Vitro Susceptibilities of Malassezia Species to a New Triazole, Albaconazole (UR-9825), and Other Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Detection and Quantitation of Circulating Human Irisin by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibility variation of Malassezia pachydermatis to antifungal agents according to isolate source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

The Pharmacology of Acrisorcin Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrisorcin is a topical anti-infective agent, formerly marketed as Akrinol, primarily used as a fungicide for the treatment of pityriasis versicolor.[1][2][3] It is a combination of two active pharmaceutical ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][2] This technical guide provides an in-depth review of the pharmacology of these two components, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate their effects.

Core Components of this compound

This compound's therapeutic effect is derived from the synergistic or complementary actions of its two components:

-

9-Aminoacridine: A fluorescent dye and topical antiseptic known for its broad antimicrobial properties.[4][5] Its primary mechanism of action is believed to be through the intercalation of DNA and the inhibition of ribosome biogenesis.[6][7]

-

4-Hexylresorcinol: An organic compound with local anesthetic, antiseptic, and anthelmintic properties.[8] It also exhibits anti-inflammatory and tyrosinase-inhibiting effects.[9][10]

Below is a logical representation of the composition and primary mechanisms of this compound's components.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 9-aminoacridine and 4-hexylresorcinol, including their inhibitory concentrations and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Concentrations of 9-Aminoacridine

| Target/Organism | Assay | Endpoint | Value | Reference(s) |

| Klebsiella pneumoniae | Broth microdilution | MIC | 8 - 16 µg/mL | [11] |

| 47S pre-rRNA Synthesis | Northern Blot | IC50 | ~2 µM | [7] |

Table 2: In Vitro Inhibitory and Kinetic Data for 4-Hexylresorcinol

| Target/Organism | Assay | Endpoint | Value | Reference(s) |

| Mushroom Tyrosinase (monophenolase) | Spectrophotometry | IC50 | 1.24 µM | N/A |

| Mushroom Tyrosinase (diphenolase) | Spectrophotometry | IC50 | 0.85 µM | N/A |

| Mushroom Tyrosinase | Kinetic Analysis | kcat | 0.85 s⁻¹ | N/A |

| Mushroom Tyrosinase | Kinetic Analysis | Km | 60.31 µM | N/A |

| Gram-positive bacteria | Broth microdilution | MIC | 20 - 50 mg/L | N/A |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Route | Parameter | Value | Reference(s) |

| 9-Aminoacridine | Monkey | Topical | Urinary & Tissue Radioactivity (24h) | < 0.8% of dose | [7] |

| Rat | IV | % of dose in urine | 20 - 26% | [6] | |

| Rat | IV | % of dose in feces | 57 - 68% | [6] | |

| 4-Hexylresorcinol | Dog | Oral | % of dose absorbed | ~30% | [12] |

| Dog | Oral | % of dose in urine | 10 - 30% | [12] | |

| Dog | Oral | % of dose in feces | 70 - 80% | [12] | |

| Human | Oral | % of dose in urine | 18% | [12] | |

| Human | Oral | % of dose in feces | 64% | [12] |

Signaling Pathways and Mechanisms of Action

9-Aminoacridine: Inhibition of Ribosome Biogenesis

9-aminoacridine's antimicrobial and cytotoxic effects are largely attributed to its ability to interfere with fundamental cellular processes, primarily ribosome biogenesis.[7] This is a multi-step process that begins with the transcription of ribosomal RNA (rRNA) in the nucleolus, followed by processing and assembly with ribosomal proteins.[7] 9-aminoacridine inhibits both the transcription of the 47S precursor rRNA (pre-rRNA) and the subsequent processing of this transcript.[7] This dual inhibition leads to a rapid cessation of new ribosome production, which is critical for cell growth and proliferation.[7] The underlying mechanism for this is believed to be its ability to intercalate into DNA, thereby disrupting the template for transcription, and also its ability to bind to RNA, which may interfere with the enzymatic processing of pre-rRNA.[7]

4-Hexylresorcinol: Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[14] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[14] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.[14] 4-hexylresorcinol has been shown to inhibit this pathway by preventing the phosphorylation of NF-κB, which is a critical step for its activation.[9][15] By inhibiting NF-κB activation, 4-hexylresorcinol reduces the production of inflammatory mediators.[10]

Experimental Protocols

DNA Intercalation Assay for 9-Aminoacridine (Ethidium Bromide Displacement)

This assay is based on the principle that a DNA intercalating agent will compete with ethidium bromide (EtBr) for binding sites within the DNA double helix, leading to a decrease in the fluorescence of the EtBr-DNA complex.

Methodology:

-

A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer (e.g., Tris-HCl).

-

Ethidium bromide is added to the DNA solution to a final concentration that gives a measurable fluorescence signal, and the solution is incubated to allow for the formation of the DNA-EtBr complex.

-

The initial fluorescence intensity of the DNA-EtBr complex is measured using a spectrofluorometer (excitation wavelength is typically around 480 nm, and emission is measured around 590 nm).

-

Aliquots of a stock solution of 9-aminoacridine are titrated into the DNA-EtBr solution.

-

After each addition and a brief incubation period, the fluorescence intensity is measured.

-

The decrease in fluorescence intensity is proportional to the amount of EtBr displaced by 9-aminoacridine. The data can be used to determine the binding constant of 9-aminoacridine to DNA.

NF-κB Luciferase Reporter Assay for 4-Hexylresorcinol

This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB responsive promoter to quantify the activity of the NF-κB signaling pathway.

Methodology:

-

Host cells (e.g., HEK293) are transiently or stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid, such as one expressing Renilla luciferase under a constitutive promoter, is often co-transfected for normalization.

-

The transfected cells are seeded into a multi-well plate (e.g., a 96-well plate).

-

The cells are pre-treated with various concentrations of 4-hexylresorcinol for a defined period.

-

NF-κB signaling is then induced by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

-

After an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferases.

-

The luciferase substrate (luciferin) is added to the cell lysate.

-

The luminescence, which is proportional to the amount of active luciferase, is measured using a luminometer.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The inhibition of NF-κB activity by 4-hexylresorcinol is determined by the reduction in the normalized luciferase activity.

Conclusion

The two active components of this compound, 9-aminoacridine and 4-hexylresorcinol, possess distinct and complementary pharmacological properties. 9-aminoacridine exerts its antimicrobial effects primarily through the inhibition of ribosome biogenesis, a consequence of its DNA intercalating and RNA binding activities. 4-hexylresorcinol contributes antiseptic, local anesthetic, and anti-inflammatory effects, the latter being mediated by the inhibition of the NF-κB signaling pathway. While this compound is no longer on the market, the individual pharmacological profiles of its components continue to be of interest to researchers in the fields of antimicrobial drug development, inflammation, and dermatology. Further investigation into the specific quantitative aspects of their mechanisms of action, particularly the NF-κB inhibitory potency of 4-hexylresorcinol, could provide valuable insights for the development of new therapeutic agents.

References

- 1. Hexylresorcinol | C12H18O2 | CID 3610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 9-Aminoacridine - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Disposition of 9-aminoacridine in rats dosed orally or intravenously and in monkeys dosed topically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hexylresorcinol - Wikipedia [en.wikipedia.org]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. 4-Hexylresorcinol: pharmacologic chaperone and its application for wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4 Hexylresorcinol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Acrisorcin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrisorcin is a topical anti-infective agent, historically used as a fungicide. It is a combination of 9-aminoacridine and 4-hexylresorcinol.[1][2][3][4] Although it has been discontinued for clinical use, its potential as an antifungal agent may warrant re-evaluation, particularly in the context of rising antifungal resistance. These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound, adapted from the standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11][12]

The provided protocols for broth microdilution and agar disk diffusion are intended to serve as a foundational methodology for researchers to assess the antifungal spectrum and potency of this compound against various fungal isolates. Given the limited contemporary data on this compound, empirical determination of optimal testing parameters is a crucial step.

Principle of the Assays

The in vitro antifungal susceptibility of a fungal isolate to this compound can be determined using several methods. The most common and standardized are the broth microdilution and agar disk diffusion assays.

-

Broth Microdilution Method: This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[13] This method involves challenging a standardized fungal inoculum with serial dilutions of this compound in a liquid broth medium within a 96-well microplate.

-

Agar Disk Diffusion Method: This qualitative method assesses the susceptibility of a fungal isolate to an antifungal agent. A paper disk impregnated with a known concentration of this compound is placed on an agar plate inoculated with a standardized fungal suspension. The antifungal agent diffuses from the disk into the agar. If the fungus is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the isolate.

Data Presentation

Quantitative data from the in vitro assays should be systematically recorded to allow for clear interpretation and comparison. The following table provides a template for summarizing the results of a broth microdilution assay for this compound.